4-Amino-N,N-dimethyl-3-((1,1,1-trifluoropropan-2-yl)oxy)benzamide

Kinase Inhibitor Selectivity TTK/Mps1 Structure-Activity Relationship

4-Amino-N,N-dimethyl-3-((1,1,1-trifluoropropan-2-yl)oxy)benzamide (CAS 1509183-62-3) is a chiral benzamide building block featuring a 4-amino handle for further functionalization and a sterically demanding, electron-withdrawing (R)-1,1,1-trifluoropropan-2-yloxy group at the 3-position. This compound serves as the critical C-2 aniline fragment in a series of 2,4-disubstituted-7H-pyrrolo[2,3-d]pyrimidine TTK (Mps1) kinase inhibitors, where its unique ortho-substituent is essential for achieving a balance of high potency and exceptional kinome selectivity.

Molecular Formula C12H15F3N2O2
Molecular Weight 276.25 g/mol
Cat. No. B11761920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N,N-dimethyl-3-((1,1,1-trifluoropropan-2-yl)oxy)benzamide
Molecular FormulaC12H15F3N2O2
Molecular Weight276.25 g/mol
Structural Identifiers
SMILESCC(C(F)(F)F)OC1=C(C=CC(=C1)C(=O)N(C)C)N
InChIInChI=1S/C12H15F3N2O2/c1-7(12(13,14)15)19-10-6-8(4-5-9(10)16)11(18)17(2)3/h4-7H,16H2,1-3H3
InChIKeyYOIRCZAHHXPAJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N,N-dimethyl-3-((1,1,1-trifluoropropan-2-yl)oxy)benzamide: A Key Building Block for Selective TTK Kinase Inhibitor Synthesis


4-Amino-N,N-dimethyl-3-((1,1,1-trifluoropropan-2-yl)oxy)benzamide (CAS 1509183-62-3) is a chiral benzamide building block featuring a 4-amino handle for further functionalization and a sterically demanding, electron-withdrawing (R)-1,1,1-trifluoropropan-2-yloxy group at the 3-position . This compound serves as the critical C-2 aniline fragment in a series of 2,4-disubstituted-7H-pyrrolo[2,3-d]pyrimidine TTK (Mps1) kinase inhibitors, where its unique ortho-substituent is essential for achieving a balance of high potency and exceptional kinome selectivity [1].

Why 4-Amino-N,N-dimethyl-3-((1,1,1-trifluoropropan-2-yl)oxy)benzamide Cannot Be Replaced by Simpler Alkoxy Analogs


Simple substitution of this building block with its methoxy, ethoxy, or even achiral trifluoroethoxy analogs in the final kinase inhibitor framework leads to a significant loss of kinome selectivity, despite some retaining comparable TTK enzyme potency [1]. The (R)-1,1,1-trifluoropropan-2-yloxy group forms a unique set of stabilizing polar and hydrophobic interactions within a constrained pocket formed by the G-loop and hinge residues of TTK, a binding mode that cannot be replicated by smaller or achiral substituents. Consequently, the final drug candidates lose their targeted selectivity profile, potentially increasing off-target toxicity. The following quantitative evidence details the precise magnitude of this differentiation.

Quantitative Evidence for Selecting 4-Amino-N,N-dimethyl-3-((1,1,1-trifluoropropan-2-yl)oxy)benzamide Over Analogous Building Blocks


Superior Kinome Selectivity Profile Relative to Methoxy and Trifluoroethoxy Analogs

When incorporated into a 2,4-disubstituted-7H-pyrrolo[2,3-d]pyrimidine scaffold (C-5 position held constant as H), the inhibitor derived from this building block (Compound 19) demonstrates markedly superior kinome selectivity compared to inhibitors derived from analogous methoxy or achiral trifluoroethoxy building blocks. At a single-point concentration of 3 µM, Compound 19 inhibited only 8 out of 46 tested kinases by >80%, compared to 21/46 kinases for the methoxy analog (Compound 10) and 11/46 kinases for the trifluoroethoxy analog (Compound 18) [1]. This reduction of 13 and 3 off-target kinases, respectively, is critical for a targeted therapy's safety profile.

Kinase Inhibitor Selectivity TTK/Mps1 Structure-Activity Relationship

Optimized Balance of Potency and Selectivity Relative to Ethoxy Analog

The inhibitor built on this fragment (Compound 19) achieved a TTK enzyme IC50 of 0.024 µM. While the ethoxy analog (Compound 17) showed a comparable TTK IC50 of 0.026 µM, it lacked the selectivity advantage, hitting 15/46 kinases >80% [1]. This trade-off highlights the unique role of the (R)-trifluoropropan-2-yloxy group: it achieves a 2-fold improvement in molecular selectivity without the sacrifice in potency observed with other selectivity-enhancing modifications. The data confirms that the specific chiral trifluoropropan-2-yloxy moiety is the only evaluated substitution at this position that simultaneously optimizes both parameters.

TTK Enzyme Potency Lead Optimization Kinase Inhibitor

Defined Binding Mode in the TTK Hinge Region Enables Rational Design

A co-crystal structure of the final inhibitor incorporating this fragment (Compound 20, PDB ID 6N6O) at 2.6 Å resolution reveals that the ortho-(R)-(1,1,1-trifluoropropan-2-yl)oxy substituent forms stabilizing polar and hydrophobic interactions with a unique pocket formed by G-loop residues Glu541, Lys529, and Ile531, along with hinge residue Cys604 [1][2]. This structural arrangement is described as a 'unique arrangement of residues [that] allows for this bulky substituent to be tolerated in the hinge region of TTK' and is directly credited with contributing to 'broad kinome selectivity' [1]. This evidence-based structural rationale provides a clear, explainable basis for differentiation that cannot be inferred for simpler alkoxy building blocks.

X-ray Crystallography Binding Mode Rational Drug Design

Enantiomeric Specificity of the (R)-Trifluoropropan-2-yloxy Group

The SAR study explicitly states that 'stereoselective addition of a methyl substituent to 18 resulted in a highly selective and potent analog 19,' underscoring that the (R)-configuration is a prerequisite for the observed selectivity [1]. The crystal structure (PDB 6N6O) confirms the ligand is bound with the (R)-enantiomer. This defines the stereochemical requirement and differentiates this building block from any racemic or achiral mixtures, which would logically fail to achieve the disclosed selectivity profile.

Chiral Synthesis Stereochemistry Enantiomeric Specificity

Proven Application Scenarios for 4-Amino-N,N-dimethyl-3-((1,1,1-trifluoropropan-2-yl)oxy)benzamide Based on Quantitative Evidence


Synthesis of Highly Selective, Orally Bioavailable TTK Inhibitors for Oncology Programs

This building block is the validated precursor for the C-2 aniline moiety in a leading series of orally active TTK inhibitors. The resulting lead compound, which incorporates this fragment, demonstrated significant single-agent efficacy in a triple-negative breast cancer (TNBC) xenograft model without causing body weight loss [1]. The compound's proven role in achieving a selectivity profile of only ~3-4% off-target kinase engagement at 3 µM (as shown in Section 3) makes it the preferred starting material for any medicinal chemistry group aiming to replicate or build upon this disclosed chemical series.

Structure-Based Drug Design (SBDD) Campaigns Targeting the TTK Hinge Region

The existence of a high-resolution co-crystal structure (PDB 6N6O) of an inhibitor containing this exact fragment directly supports rational, structure-based drug design. Computational chemists and structural biologists can use this fragment as a validated 'anchor' for docking studies and pharmacophore modeling, confident that its interactions with Glu541, Lys529, and Cys604 are critical for achieving a broad selectivity window [1][2]. Procuring this specific compound allows direct engagement with available structural data, unlike with non-validated analogs.

Synthesis of Positive Control Probes for Cellular Target Engagement Assays

The inhibitor incorporating this fragment (Compound 19) has a documented cellular TTK substrate phosphorylation IC50 (p-TTK) in the low nanomolar range, with the closely related chlorinated analog (Compound 20) achieving a p-TTK IC50 of 0.009 µM [1]. A laboratory aiming to establish robust target engagement assays for TTK can use a probe synthesized from this validated building block as a high-confidence positive control, ensuring that any observed pharmacological effect is due to on-target TTK inhibition.

Quote Request

Request a Quote for 4-Amino-N,N-dimethyl-3-((1,1,1-trifluoropropan-2-yl)oxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.